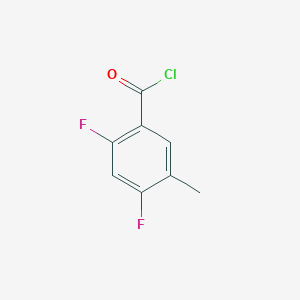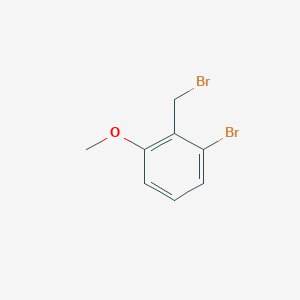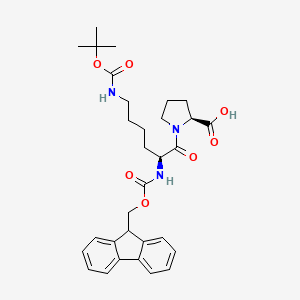
Fmoc-Lys(Boc)-Pro-OH
Overview
Description
Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine, used in peptide synthesis . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .
Synthesis Analysis
Fmoc-Lys(Boc)-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . A novel continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis has been demonstrated .Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Boc)-OH is complex, with multiple functional groups. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, and the Boc group is a tert-butoxycarbonyl protecting group .Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is used in peptide synthesis, and its reactions are typically those of peptide bond formation and cleavage. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc)-OH has a molecular weight of 468.54 g/mol . Its physical and chemical properties are largely determined by its functional groups. For example, the Fmoc group is sensitive to base, while the Boc group is sensitive to acid .Scientific Research Applications
Synthesis and Structure Characterization
Fmoc-Lys(Boc)-Pro-OH plays a significant role in the synthesis of polypeptides. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in preparing Fmoc-L-Lys(Boc)-OH, which was then reacted with glycine to produce the dipeptide Fmoc-L-Lys(Boc)-Gly-OH. This study contributes to the experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Role in Radiolabeling Techniques
Surfraz et al. (2007) utilized Fmoc-lys(HYNIC-Boc)-OH as a precursor for the solid-phase synthesis of 99mTc-labeled peptides. This approach offers an efficient pathway for peptide radiolabeling without the need for HPLC purification, thus enhancing the versatility of HYNIC for 99mTc peptide labeling (Surfraz et al., 2007).
Investigation of Peptide Synthesis
The Merrifield peptide synthesis, involving Fmoc as the N-α-protecting group, was studied by Larsen et al. (1993). This research highlighted the quantitative follow-up of the Fmoc group's deprotection and its influence on the peptide's secondary structure, thereby providing valuable insights into the solid-phase synthesis of peptides (Larsen et al., 1993).
Building Blocks for Peptide Synthesis
Davies and Al-Jamri (2002) synthesized two building blocks, Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, by acylating the ε-amino group of N(α)-protected lysine. These compounds are essential for the solid-phase synthesis of DTPA-containing peptides, which have widespread applications in chelating metal ions to peptides (Davies & Al-Jamri, 2002).
Applications in Nanoarchitecture and Self-Assembly
Nidhi Gour and colleagues (2021) reported on the self-assembled structures formed by Fmoc-protected single amino acids, including Fmoc-Lys(Boc)-OH. These structures, intriguing for their potential applications in material chemistry and biosciences, were analyzed under varying conditions such as concentration, temperature, and pH (Gour et al., 2021).
Peptide Drug Synthesis
In the context of peptide drug synthesis, this compound is a critical component. For instance, Shakoori and Gangakhedkar (2014) utilized Fmoc-Lys(Boc)-Wang resin in the solid-phase synthesis of hydrophobic peptides for cancer vaccinations, demonstrating its utility in the peptide industry (Shakoori & Gangakhedkar, 2014).
Biomedical Applications
Croitoriu et al. (2021) investigated the antimicrobial activity of FMOC-Lys(FMOC)-OH when incorporated into supramolecular gels, highlighting its potential use in biomedical applications due to its biocompatible and biodegradable properties (Croitoriu et al., 2021).
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to add a lysine residue to these chains in a controlled manner.
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .
Pharmacokinetics
The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




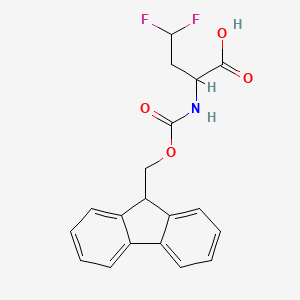


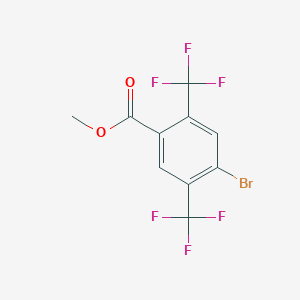
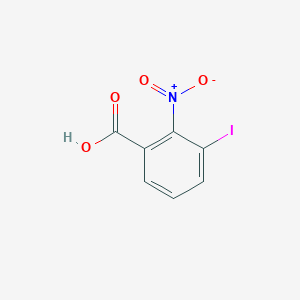
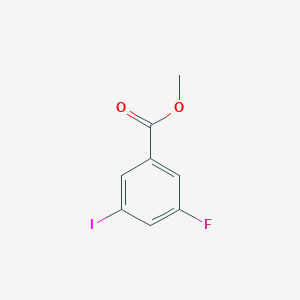
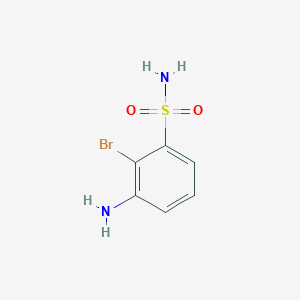
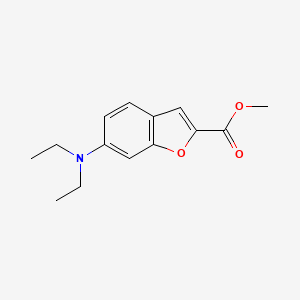

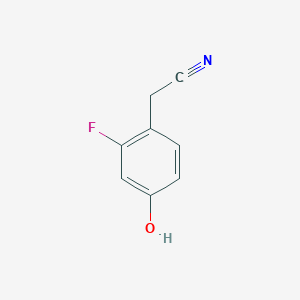
![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)
